molecular formula C9H6N2O2 B1215174 2,6-Diisocyanatotoluene CAS No. 91-08-7

2,6-Diisocyanatotoluene

Cat. No.: B1215174
CAS No.: 91-08-7
M. Wt: 174.16 g/mol
InChI Key: RUELTTOHQODFPA-UHFFFAOYSA-N
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Description

2,6-Diisocyanatotoluene, also known as toluene-2,6-diisocyanate, is an organic compound with the chemical formula CH₃C₆H₃(NCO)₂. It is one of the isomers of toluene diisocyanate, the other being 2,4-diisocyanatotoluene. This compound is a colorless liquid with a sharp, pungent odor and is primarily used in the production of polyurethanes .

Biochemical Analysis

Biochemical Properties

2,6-Diisocyanatotoluene plays a significant role in biochemical reactions due to its highly reactive isocyanate groups. These groups can react with amines, alcohols, and other nucleophiles to form stable urea and urethane linkages. In biochemical systems, this compound interacts with enzymes such as cytochrome c oxidase, which is part of the electron transport chain in mitochondria . This interaction can inhibit the enzyme’s activity, leading to disruptions in cellular respiration and energy production.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It is known to cause respiratory and systemic effects when inhaled, and dermal exposure can lead to skin irritation and inflammation . At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to enzyme inhibition or activation, depending on the specific interaction. For example, this compound can inhibit cytochrome c oxidase by binding to its active site, preventing the transfer of electrons and reducing ATP production . Additionally, it can modify proteins involved in cell signaling, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture, heat, or light . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause chronic respiratory issues, skin sensitization, and other adverse effects . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may cause mild respiratory and skin irritation. At higher doses, it can lead to severe toxic effects, including respiratory distress, systemic toxicity, and even death . Studies have shown that there is a threshold dose above which the adverse effects become significantly pronounced. Chronic exposure to high doses can also lead to long-term health issues such as asthma and other respiratory conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the metabolism of other compounds by competing for enzyme binding sites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Its distribution within tissues can also be influenced by factors such as blood flow and tissue affinity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can inhibit cytochrome c oxidase and disrupt cellular respiration . Additionally, it can be found in the endoplasmic reticulum, where it can interact with proteins involved in protein folding and stress responses .

Preparation Methods

2,6-Diisocyanatotoluene is synthesized through the phosgenation of 2,6-diaminotoluene. The process involves the reaction of 2,6-diaminotoluene with phosgene (COCl₂) in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the amine groups to isocyanate groups .

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

2,6-Diisocyanatotoluene undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

2,6-Diisocyanatotoluene is similar to other diisocyanates, such as 2,4-diisocyanatotoluene and methylene diphenyl diisocyanate. it has unique properties that distinguish it from these compounds:

Similar compounds include:

Properties

IUPAC Name

1,3-diisocyanato-2-methylbenzene
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InChI

InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3
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InChI Key

RUELTTOHQODFPA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O
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Molecular Formula

C9H6N2O2
Record name TOLUENE-2,6-DIISOCYANATE
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DSSTOX Substance ID

DTXSID2026157
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Molecular Weight

174.16 g/mol
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Physical Description

Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor.
Record name TOLUENE-2,6-DIISOCYANATE
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Boiling Point

264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F
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Flash Point

270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
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Solubility

Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene
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Density

1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F
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Vapor Density

6
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Vapor Pressure

0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture
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Impurities

Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate.
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Color/Form

Colorless to yellow liquid ... turns pale yellow on exposure to air

CAS No.

91-08-7, 9019-85-6
Record name TOLUENE-2,6-DIISOCYANATE
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Melting Point

68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F
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Synthesis routes and methods

Procedure details

In another reactor, a fully blocked diurethane of 80/20 2,4/2,6-toluene diisocyanate mixture was prepared by slowly adding 87.1 parts of 80/20 toluene diisocyanate to 142 parts of 2-ethylhexanol containing 1 drop of dibutyl tin dilaurate with external cooling to maintain the reaction mixture below 100° C.
[Compound]
Name
diurethane
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does 2,6-TDI react with biological molecules, and what are the potential downstream effects?

A1: 2,6-TDI readily reacts with nucleophilic groups, particularly the thiol group of cysteine residues in peptides and proteins. [] This reaction forms stable bis(S-glutathionyl) adducts. [] These adducts can undergo solvolysis, regenerating the isocyanate group, which can then react with other nucleophilic sites on proteins. [] This reactivity suggests that 2,6-TDI, potentially transported in the body as a glutathione adduct, could modify proteins at locations distant from the initial exposure site, contributing to its toxicity. []

Q2: How does the reactivity of 2,6-TDI compare to its isomer, 2,4-diisocyanatotoluene?

A2: While both 2,6-TDI and 2,4-TDI form bis(S-glutathionyl) adducts, research indicates differences in their reactivity. The 2,4-TDI-derived adduct undergoes solvolysis and transcarbamoylation reactions more rapidly than its 2,6-TDI counterpart. [] This difference in reactivity suggests that while both isomers can potentially modify proteins, the 2,4-isomer might exhibit higher reactivity in biological systems.

Q3: Beyond its use in polyurethane production, are there other applications for 2,6-TDI?

A3: 2,6-TDI can be used to synthesize liquid crystalline bis[urethane]s. [] By reacting (S)-2-methylbutyl 4-[4-(11-hydroxyundecyloxy)benzylideneamino]cinnamate with 2,6-TDI, a bis[urethane] is formed. [] While this specific bis[urethane] doesn't exhibit a liquid crystal phase, its synthesis highlights the potential of 2,6-TDI in developing advanced materials with unique properties.

Q4: What are the key considerations for safely handling and using 2,6-TDI?

A4: 2,6-TDI, like other diisocyanates, is a respiratory sensitizer and can cause allergic reactions. Strict safety measures should be in place when handling this compound. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and implementing engineering controls to minimize exposure.

Q5: What analytical techniques are commonly employed to detect and quantify 2,6-TDI?

A5: Electrospray mass spectrometry (MS) is a powerful technique used to identify and characterize 2,6-TDI adducts, such as the bis(S-glutathionyl)-TDI. [] This technique helps monitor the formation and breakdown of these adducts, providing valuable insights into the reactivity of 2,6-TDI in biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.